molecular formula C18H16Cl2N6 B10923068 1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole

1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole

Cat. No.: B10923068
M. Wt: 387.3 g/mol
InChI Key: MLMGGIOCKWABMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a synthetic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3,4-dichlorobenzyl chloride with 1-methylpyrazole under basic conditions to form an intermediate. This intermediate is then subjected to further reactions with additional pyrazole derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt key signaling pathways involved in disease progression, such as those related to inflammation or cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole is unique due to its specific substitution pattern on the pyrazole rings and the presence of a dichlorophenyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H16Cl2N6

Molecular Weight

387.3 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole

InChI

InChI=1S/C18H16Cl2N6/c1-24-10-13(7-21-24)17-6-18(14-8-22-25(2)11-14)26(23-17)9-12-3-4-15(19)16(20)5-12/h3-8,10-11H,9H2,1-2H3

InChI Key

MLMGGIOCKWABMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NN2CC3=CC(=C(C=C3)Cl)Cl)C4=CN(N=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.